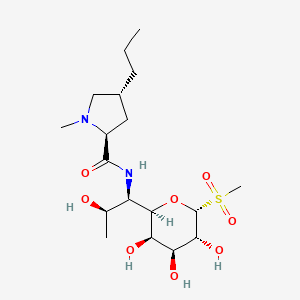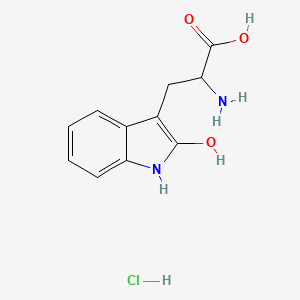![molecular formula C10H7ClN2O3 B12311806 methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12311806.png)
methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate typically involves the reaction of 6-chloro-1H-pyrrolo[2,3-b]pyridine with methyl oxalyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolopyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
- Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Uniqueness
Methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate is unique due to its specific structural features, such as the presence of the oxoacetate group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-10(15)8(14)6-4-12-9-5(6)2-3-7(11)13-9/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFXDIFNEYDPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12311724.png)



![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octan-6-amine, trifluoroacetic acid](/img/structure/B12311741.png)






![N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide](/img/structure/B12311790.png)


